N-(3-chloro-4-fluorophenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(3-chloro-4-fluorophenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin core substituted with:
- A phenyl group at position 2.
- A 5-methylfuran-2-yl moiety at position 3.
- A sulfanyl acetamide side chain at position 2, linked to a 3-chloro-4-fluorophenyl group.
The synthesis likely involves coupling a preformed thienopyrimidinone intermediate with a substituted acetamide via nucleophilic substitution, analogous to methods described for related compounds (e.g., 57–79% yields in ).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O3S2/c1-14-7-10-20(33-14)17-12-34-23-22(17)24(32)30(16-5-3-2-4-6-16)25(29-23)35-13-21(31)28-15-8-9-19(27)18(26)11-15/h2-12H,13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKYLZTQPHPTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound exhibits a unique structure that combines elements from various chemical classes, including thieno[2,3-d]pyrimidine and furan derivatives.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 526.002 g/mol. Its structure includes:
- A thieno[2,3-d]pyrimidine core.
- A furan ring.
- A sulfanyl group.
- A chloro and fluoro substituent on the phenyl ring.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial , anticancer , and anti-inflammatory agent.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of thieno[2,3-d]pyrimidines have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of key enzymes or pathways essential for bacterial survival.
Anticancer Properties
The anticancer potential of this compound has been evaluated through various assays:
-
Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colorectal cancer). IC50 values were determined to assess the potency of the compound in inhibiting cell proliferation.
These results suggest that the compound possesses moderate to high anticancer activity compared to standard chemotherapeutic agents.
Cell Line IC50 (μM) MCF-7 15.8 HCT116 12.5 - Mechanism of Action : The anticancer effects are thought to arise from the compound's ability to induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential utility in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : In a study published in International Journal of Molecular Sciences, researchers synthesized a series of thieno[2,3-b]pyridine analogues and evaluated their anti-proliferative effects. The most potent compounds exhibited IC50 values comparable to those observed for N-(3-chloro-4-fluorophenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl]} derivatives, indicating a promising avenue for further development in cancer therapeutics .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine and fluorine enhanced the activity against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with the target molecule and highlight key differences:
Key Observations:
- Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound provides moderate lipophilicity compared to the CF₃ group in 687563-28-6, which may enhance target binding but reduce solubility.
- Heterocyclic Influence: Thienopyrimidine cores (target and 687563-28-6) favor planar stacking interactions, whereas pyrazolopyrimidine () introduces conformational rigidity.
- Solubility Modifiers : Methoxy (618077-46-6) and furan (target) groups balance hydrophobicity, critical for oral bioavailability.
Physicochemical and Pharmacokinetic Properties
Discussion:
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Thienopyrimidines: Known as kinase inhibitors (e.g., EGFR, VEGFR), with sulfanyl linkages enhancing enzyme binding via sulfur-mediated hydrogen bonds .
- Pyrazolopyrimidines: Exhibit anticancer activity by targeting PI3K/mTOR pathways; the dimethylamino group in Example 83 may enhance intracellular retention .
- pLDH Assay Relevance : Compounds with acetamide side chains (e.g., ) show antiparasitic activity, suggesting the target compound could be screened for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
